Product packaging for 2-Methylsulfanyl-benzamide(Cat. No.:CAS No. 54705-16-7)

2-Methylsulfanyl-benzamide

Cat. No.: B1298581
CAS No.: 54705-16-7
M. Wt: 167.23 g/mol
InChI Key: HSOQDPYTTOKEHI-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-benzamide is an organic compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol . Its structure features a benzamide core substituted at the 2-position with a methylsulfanyl (methylthio) group (-SCH 3 ), which can serve as a key functional handle in chemical synthesis . Researchers can identify the compound using its CAS Registry Number, 54705-16-7 . This compound is primarily valued in organic and medicinal chemistry as a versatile chemical building block . The molecule contains multiple modifiable sites, making it a useful precursor for synthesizing more complex heterocyclic systems and functionalized molecules. For instance, it can be utilized to create pharmacologically active derivatives, such as N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide , demonstrating its role in the development of potential bioactive molecules . The methylsulfanyl group can be further oxidized to sulfoxide or sulfone derivatives, like the related compound 2-(Methylsulfonyl)benzamide (CID 21950481), to systematically study the influence of sulfur oxidation state on the chemical and biological properties of resulting compounds . This product is sold for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers are solely responsible for confirming the identity and purity of the product for their specific research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NOS B1298581 2-Methylsulfanyl-benzamide CAS No. 54705-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOQDPYTTOKEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359521
Record name 2-methylsulfanyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54705-16-7
Record name 2-methylsulfanyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Methylsulfanyl Benzamide and Its Derivatives

Established Synthetic Pathways to 2-Methylsulfanyl-benzamide Core

The construction of the this compound core can be approached through two primary strategies: formation of the amide bond from a pre-functionalized benzoic acid derivative or introduction of the methylsulfanyl group onto a pre-existing benzamide (B126).

Amide Bond Formation Methodologies

A common and direct route to this compound involves the amidation of 2-(methylthio)benzoic acid or its activated derivatives. The reaction of 2-(methylthio)benzoyl chloride, a commercially available reagent, with ammonia (B1221849) or a protected ammonia equivalent provides a straightforward synthesis of the primary amide. chegg.comyoutube.com This method benefits from the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by ammonia. Typically, the reaction is carried out in a suitable solvent, and a base may be employed to neutralize the hydrochloric acid byproduct.

Alternatively, 2-(methylthio)benzoic acid can be directly coupled with an amine source using standard peptide coupling reagents. luxembourg-bio.com This approach avoids the need to prepare the acyl chloride and often proceeds under milder conditions. Common coupling agents can be employed to facilitate this transformation.

A third, though less direct, method involves the tandem hydration and N-alkylation of nitriles with alcohols, which can be adapted for the synthesis of N-substituted benzamides. rsc.org

Table 1: Comparison of Amide Bond Formation Methodologies for this compound

MethodologyStarting MaterialReagentsKey Advantages
Acyl Chloride Route2-(Methylthio)benzoyl chlorideAmmonia or amineHigh reactivity, readily available starting material
Direct Coupling2-(Methylthio)benzoic acidAmmonia/amine, coupling agentMilder conditions, avoids acyl chloride preparation

Introduction of the Methylsulfanyl Group

An alternative synthetic strategy involves the introduction of the methylsulfanyl group onto a pre-formed benzamide scaffold. This is typically achieved through the S-methylation of 2-mercaptobenzamide. The thiol group of 2-mercaptobenzamide can be deprotonated with a suitable base to form a thiolate, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate. This method is analogous to the S-alkylation of other mercapto-heterocyclic compounds. nih.gov

Table 2: Reagents for S-Methylation of 2-Mercaptobenzamide

Methylating AgentBaseSolvent
Methyl iodideSodium hydroxide, Potassium carbonateEthanol, DMF
Dimethyl sulfateSodium hydrideTHF, DMF

Derivatization Approaches via N-Substitution

The amide nitrogen of this compound provides a reactive handle for the introduction of a wide array of substituents, enabling the synthesis of a diverse library of derivatives.

Alkylation and Arylation Reactions at the Amide Nitrogen

N-alkylation of this compound can be achieved using various alkylating agents in the presence of a base. researchgate.netrsc.org Traditional methods often employ strong bases to deprotonate the amide followed by reaction with an alkyl halide. More recent methods utilize transition metal catalysts, such as palladium or cobalt complexes, which can facilitate the N-alkylation with alcohols through a "borrowing hydrogen" strategy. nih.govresearchgate.net

N-arylation of this compound can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. syr.edunih.govnih.govacs.org This powerful methodology allows for the formation of a carbon-nitrogen bond between the amide nitrogen and an aryl halide or pseudohalide. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.

Table 3: General Conditions for N-Substitution of Benzamides

ReactionCatalyst/ReagentsSubstrates
N-AlkylationBase (e.g., NaH, K2CO3), Alkyl halideBenzamides, Alkyl halides
N-Alkylation (Borrowing Hydrogen)Pd(II) or Co(II) catalyst, Base, AlcoholBenzamides, Alcohols
N-ArylationPd catalyst, Ligand, BaseBenzamides, Aryl halides/triflates

Introduction of Complex Heterocyclic Moieties

The amide nitrogen of this compound can also be functionalized with complex heterocyclic moieties. While specific examples for this particular substrate are not extensively documented, general methodologies for the synthesis of N-heterocyclic amides can be applied. These methods often involve the reaction of the amide with a heterocyclic halide or the construction of the heterocyclic ring from a suitably functionalized N-substituted benzamide. The synthesis of N-heterocyclic compounds is a broad field with numerous established protocols. tezu.ernet.inmsu.eduorganic-chemistry.orgnih.gov

Derivatization via Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the amide group and the methylsulfanyl group.

The amide group is a deactivating, meta-directing group due to its electron-withdrawing nature. wikipedia.orgorganicchemistrytutor.comlumenlearning.comyoutube.comyoutube.com Conversely, the methylsulfanyl group is an activating, ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. wikipedia.orgorganicchemistrytutor.comlumenlearning.comyoutube.comyoutube.com The interplay of these competing effects will determine the position of electrophilic attack. In general, activating groups have a stronger directing influence than deactivating groups. Therefore, substitution is expected to occur predominantly at the positions ortho and para to the methylsulfanyl group (positions 3, 5, and potentially 6, though position 6 is sterically hindered by the adjacent amide).

Common electrophilic aromatic substitution reactions that can be applied to this compound include:

Halogenation: Introduction of a halogen (Cl, Br, I) using a suitable halogenating agent, often in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. wikipedia.orguri.edumasterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride. nih.govwikipedia.orgresearchgate.netacs.orgorganic-chemistry.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophileMajor Product(s)Minor Product(s)
HalogenationX+ (e.g., from X2/FeX3)5-Halo-2-methylsulfanyl-benzamide3-Halo-2-methylsulfanyl-benzamide
NitrationNO2+ (from HNO3/H2SO4)5-Nitro-2-methylsulfanyl-benzamide3-Nitro-2-methylsulfanyl-benzamide
Friedel-Crafts AcylationRCO+ (from RCOCl/AlCl3)5-Acyl-2-methylsulfanyl-benzamide3-Acyl-2-methylsulfanyl-benzamide

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing aromatic rings. However, the direct synthesis of this compound via traditional SEAr reactions like Friedel-Crafts acylation on thioanisole (B89551) (methyl phenyl sulfide) presents regioselectivity challenges. The methylsulfanyl (-SCH₃) group is an ortho-, para-director. While it activates the aromatic ring towards electrophilic attack, it strongly favors substitution at the para-position due to steric hindrance at the ortho-positions. Research on the Friedel-Crafts acylation of thioanisole with various acylating agents consistently shows the formation of the 4-(methylthio)acetophenone as the major product. ias.ac.in

To achieve the desired ortho-substitution, a more strategic approach involving directed ortho-metalation (DoM) is often employed. This method circumvents the inherent regioselectivity of the -SCH₃ group. In this process, thioanisole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), which selectively abstracts a proton from the ortho-position due to the coordinating effect of the sulfur atom. The resulting ortho-lithiated intermediate can then react with a suitable electrophile. For the synthesis of the target compound's precursor, carbon dioxide (CO₂) is used as the electrophile, which, after an acidic workup, yields 2-methylsulfanyl-benzoic acid. nih.govharvard.eduresearchgate.net This carboxylic acid can then be converted to the primary amide, this compound, through standard amidation procedures (e.g., activation with thionyl chloride followed by reaction with ammonia).

Table 1: Directed ortho-Metalation-Carboxylation of Thioanisole

Step Reagent Purpose Product
1 n-BuLi / TMEDA Ortho-lithiation 2-Lithiothioanisole
2 CO₂ (g) or dry ice Carboxylation Lithium 2-methylsulfanyl-benzoate

Coupling Reactions for Aromatic Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile route to complex derivatives of this compound. These reactions typically start from an aryl halide or triflate precursor, such as a 2-halo-benzamide, which can then be functionalized.

The Suzuki-Miyaura coupling reaction is widely used to form new carbon-carbon bonds by reacting an organohalide with an organoboron compound. wikipedia.orgjk-sci.comyonedalabs.comorganic-chemistry.org For instance, a 2-bromo- or 2-iodobenzamide (B1293540) derivative could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the 2-position. The general reaction involves a palladium catalyst, a base, and a suitable ligand. harvard.edu

The Sonogashira coupling provides a route to synthesize aryl alkynes by coupling a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgmdpi.com This reaction, co-catalyzed by palladium and copper complexes, could be applied to a 2-halobenzamide to introduce an alkynyl group, a versatile functional handle for further transformations.

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. Starting from a 2-halobenzamide, a wide array of amines can be introduced at the 2-position, leading to a diverse library of N-substituted derivatives. beilstein-journals.org

Table 2: Overview of Coupling Reactions for Benzamide Derivatives

Reaction Name Coupling Partners Bond Formed Typical Catalyst System
Suzuki-Miyaura Aryl/Vinyl Halide + Boronic Acid/Ester C(sp²)–C(sp²) or C(sp²)–C(sp) Pd(0) complex, Base (e.g., K₂CO₃)
Sonogashira Aryl/Vinyl Halide + Terminal Alkyne C(sp²)–C(sp) Pd(0) complex, Cu(I) salt, Amine base

Oxidation Strategies for Sulfur Moiety Modification

The sulfur atom in this compound is readily oxidized, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms often exhibit distinct chemical and biological properties. The key to these syntheses is the careful selection of oxidizing agents and reaction conditions to control the extent of oxidation.

Controlled Oxidation to 2-(Methylsulfinyl)benzamide

The selective oxidation of a sulfide (B99878) to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. A highly effective method for the synthesis of 2-(methylsulfinyl)benzamide involves the use of sodium hypochlorite (B82951) (NaOCl) in the presence of a 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) catalyst. This reaction is performed in a biphasic system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr) to facilitate the reaction, affording the desired sulfoxide in high yield (87%).

The reaction proceeds by cooling a solution of 2-(methylsulfanyl)benzamide, TEMPO, and phase-transfer catalysts, followed by the dropwise addition of the NaOCl solution. The controlled temperature (0 °C) and stoichiometry of the oxidant are crucial for achieving high selectivity for the sulfoxide product.

Complete Oxidation to 2-(Methylsulfonyl)benzamide (B8380164) Derivatives

Further oxidation of the sulfur moiety to the sulfone (sulfonyl) group requires more potent oxidizing agents or harsher reaction conditions. Common reagents for converting sulfides or sulfoxides to sulfones include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

For example, the synthesis of 2-nitro-4-methylsulfonylbenzoic acid has been achieved by the oxidation of the corresponding toluene (B28343) derivative with hydrogen peroxide using a CuO/Al₂O₃ catalyst in a strong acid system. asianpubs.org Another approach involves using oxidants like Oxone (potassium peroxymonosulfate) in a water-acetone mixture, which is an efficient and environmentally friendly method for preparing sulfonyl derivatives. Patents also describe the oxidation of related compounds, such as 2-chloro-4-(methylthio)toluene, to the corresponding methylsulfonyl benzoic acid using nitric acid and oxygen under pressure, demonstrating the robustness required for such transformations. google.com These methods can be adapted for the synthesis of 2-(methylsulfonyl)benzamide from either this compound or 2-(methylsulfinyl)benzamide.

Table 3: Oxidation of Sulfur in this compound

Product Oxidation State of Sulfur Reagent(s) Typical Conditions
2-(Methylsulfinyl)benzamide Sulfoxide (S=O) NaOCl / TEMPO Biphasic system, 0 °C to room temp.

Catalyst-Mediated and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of efficient catalysts and environmentally benign methods to reduce waste, energy consumption, and hazardous substance use. These principles are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods.

The application of microwave heating can be particularly advantageous in several steps of the synthesis of this compound. For instance, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, have been shown to be highly efficient under microwave irradiation, enabling rapid synthesis of a range of amino-substituted benzamides. beilstein-journals.org Similarly, the synthesis of thioethers and benzamides from their respective precursors can be significantly expedited. rsc.org While direct hydrolysis of benzamides to benzoic acids in minutes under microwave conditions is documented, the reverse reaction—amidation—can also be accelerated. rsc.org This technology offers a greener alternative by reducing energy consumption and often allowing for the use of less solvent.

Table 4: Comparison of Conventional vs. Microwave-Assisted Reactions

Reaction Type Conventional Method (Time) Microwave Method (Time) Advantage of Microwave
Amide Hydrolysis ~1 hour ~7 minutes Drastic time reduction
Thioether Synthesis Several hours 15 - 30 minutes Increased speed and yield

Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Oxidative Alkenylation/Cyclization)

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comthieme-connect.com For the synthesis of this compound derivatives and related sulfur-containing heterocycles, C-H bond functionalization is a particularly powerful strategy. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. thieme-connect.comresearchgate.net

One prominent example of this strategy is the C-H oxidative alkenylation/cyclization cascade. In this type of reaction, a transition metal catalyst, often from the platinum group such as rhodium (Rh) or ruthenium (Ru), activates a typically inert C-H bond on the aromatic ring of a benzamide precursor. researchgate.netnih.gov The weakly coordinating amide group can direct the metal catalyst to an ortho C-H bond. Following C-H activation, the resulting metallacyclic intermediate reacts with an alkene coupling partner. This step, known as alkenylation or olefination, introduces a new carbon-carbon bond. researcher.lifenitrkl.ac.in

Subsequent intramolecular cyclization, often an aminative cyclization, leads to the formation of a heterocyclic ring system. researcher.life This cascade process, which combines C-H activation, alkenylation, and cyclization in a single operation, provides rapid access to complex molecular architectures. nih.gov For instance, Rh(III)-catalyzed C-H activation of benzamides and subsequent intermolecular annulation with alkynes can construct isoquinolone scaffolds. researchgate.net Similarly, Ru(II)-catalyzed C-H alkenylation/cyclization of 2-phenylisatogens with alkynes has been developed to synthesize indol-3-one (B1248957) derivatives. nih.gov

The synthesis of sulfur-containing heterocycles can also be achieved through oxidative C-H bond functionalization. acs.orgnih.gov Vinyl sulfides, for example, can react with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form electrophilic α,β-unsaturated thiocarbenium ions. These intermediates can then be trapped by internal nucleophiles to yield various sulfur-containing heterocycles. acs.orgnih.gov While not a direct synthesis of this compound, these principles guide the design of synthetic routes to its more complex, cyclized derivatives. The choice of catalyst, oxidant, and reaction conditions is crucial for controlling the regioselectivity and yield of the desired product.

Table 1: Examples of Transition Metal-Catalyzed C-H Alkenylation/Cyclization Reactions This table is interactive and can be sorted by clicking on the column headers.

Catalyst System Substrate Type Coupling Partner Product Type Reference
Pd(II) salt / Ag(I) additive / Cu(II) oxidant Pyridinesulfonamide of benzylamine Acrylates / Vinyl sulfones Isoindoline core researcher.life
Ru(II) catalyst 2-Phenylisatogen Alkynes Indol-3-one derivatives nih.gov
Rh(III) catalyst Benzamide 1-Alkynylnaphthalenes Biaryl NH isoquinolones researchgate.net

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a primary goal of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. researchgate.net For the synthesis of this compound derivatives, microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a powerful technique. iucr.orgnih.gov

A notable example is the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. iucr.orgnih.gov This process utilizes a microwave-assisted Fries rearrangement. The starting material, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, is synthesized from the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride. iucr.orgnih.gov

Under microwave irradiation at 453 K for 20 minutes, the heterocyclic amide undergoes rearrangement to the desired 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide in an 84% isolated yield. iucr.org This method offers significant advantages over conventional heating, including drastically reduced reaction times, high yields, and the elimination of by-products. The absence of both a catalyst and a solvent simplifies the purification process and aligns with the principles of sustainable chemistry. iucr.org

Theoretical studies using density functional theory (DFT) have provided insight into the mechanism of this Fries rearrangement, suggesting the formation of an intimate ion pair as a key step in the prototropy process. nih.gov The success of this solvent-free, microwave-assisted approach highlights its potential for the efficient and environmentally benign synthesis of functionalized benzamide derivatives. iucr.org

Table 2: Research Findings on Solvent-Free Synthesis of a this compound Derivative This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Starting Material Conditions Product Yield (%) Reference
Fries Rearrangement (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone Microwave, 453 K, 20 min, Solvent-free 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide 84 iucr.orgnih.gov

Molecular Structure, Conformation, and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction studies for 2-Methylsulfanyl-benzamide could be located. This type of analysis is essential for the precise determination of the compound's solid-state architecture. Without such a study, the following critical information remains unknown:

Spectroscopic Investigations for Advanced Structural Elucidation

Detailed spectroscopic studies aimed at elucidating the fine structural details of this compound are also not extensively reported.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Vibrations and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the characterization of molecular structures. By probing the vibrational modes of a molecule, these methods provide detailed information about the presence of specific functional groups and offer insights into the conformational arrangement of the molecule.

While specific, in-depth experimental and theoretical vibrational spectroscopic studies dedicated solely to this compound are not extensively available in the referenced literature, the foundational principles of vibrational spectroscopy allow for a general understanding of its expected spectral features. The vibrational spectrum of this compound would be dominated by contributions from the benzene (B151609) ring, the amide group (-CONH2), and the methylsulfanyl group (-SCH3).

Expected Functional Group Vibrations:

The primary vibrational modes for the key functional groups of this compound are anticipated in the following regions:

Amide Group (-CONH2):

N-H Stretching: Asymmetric and symmetric stretching vibrations of the N-H bonds in the amide group are expected to appear in the region of 3400-3100 cm⁻¹. The precise positions can be influenced by the degree of intermolecular hydrogen bonding.

C=O Stretching (Amide I band): This is typically a strong, intense band appearing in the 1680-1630 cm⁻¹ region. Its position is sensitive to the electronic environment and hydrogen bonding.

N-H Bending (Amide II band): This mode, arising from a coupling of N-H in-plane bending and C-N stretching, is expected around 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide group is anticipated in the 1400-1200 cm⁻¹ range.

Benzene Ring:

C-H Stretching: Aromatic C-H stretching vibrations typically give rise to multiple weak to medium bands in the 3100-3000 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ range.

C-H In-plane and Out-of-plane Bending: These vibrations generate a series of bands in the fingerprint region (below 1300 cm⁻¹), which are characteristic of the substitution pattern of the benzene ring.

Methylsulfanyl Group (-SCH3):

C-H Stretching: The methyl group's symmetric and asymmetric C-H stretching vibrations are expected between 2950 and 2850 cm⁻¹.

C-S Stretching: The stretching vibration of the carbon-sulfur bond is generally weak and appears in the 700-600 cm⁻¹ region.

Conformational Insights:

The relative orientation of the amide and methylsulfanyl substituents on the benzene ring can be inferred from subtle shifts in the vibrational frequencies. The dihedral angle between the plane of the amide group and the plane of the benzene ring is a key conformational parameter. This rotation can be influenced by steric hindrance and intramolecular interactions, which in turn would affect the vibrational coupling and the positions of the corresponding spectral bands. For instance, significant non-planarity would likely impact the conjugation between the carbonyl group and the aromatic ring, leading to a shift in the Amide I band frequency.

A comprehensive analysis, typically involving a comparison of experimental FT-IR and FT-Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), would be necessary to provide precise vibrational assignments and a definitive conformational description of this compound. Such a study would allow for the correlation of specific spectral features with the molecule's three-dimensional structure and intermolecular interactions in the solid state.

Computational and Theoretical Investigations of 2 Methylsulfanyl Benzamide and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is used to investigate the electronic properties of many-body systems, making it ideal for studying molecules like 2-methylsulfanyl-benzamide.

Once the geometry is optimized, various electronic properties can be characterized. These calculations provide information on the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. nih.gov

Table 1: Selected Optimized Geometric Parameters for Benzamide (B126) Analogs

ParameterBenzamide2-(Methylsulfinyl)benzamide nih.gov
Phenyl/Amide Dihedral Angle26.31°25.6(2)°

Note: Data for benzamide is from computational studies, while data for 2-(methylsulfinyl)benzamide is from X-ray crystallography and serves as a benchmark.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small gap indicates that a molecule is more polarizable and likely to be more reactive. researchgate.net For benzamide, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net The introduction of a methylsulfanyl group is expected to modulate these energy levels, potentially raising the HOMO energy and lowering the energy gap, thereby increasing its reactivity compared to the unsubstituted parent molecule.

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzamide researchgate.net--5.611
Imidazole Derivative irjweb.com-6.2967-1.80964.4871

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ijasret.com The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. ijasret.comnih.gov Regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the amide group. The sulfur atom of the methylsulfanyl group would also exhibit some negative potential due to its lone pairs. The hydrogen atoms of the amide group and the aromatic ring would show positive potential, marking them as sites for potential interaction with nucleophiles. researchgate.net

Theoretical vibrational frequency analysis, performed using DFT, is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation can be performed to predict the vibrational modes of the molecule. The calculated frequencies often show a systematic deviation from experimental values, so they are typically scaled by an empirical factor to improve agreement. nih.gov

In a molecule like this compound, key vibrational modes would include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, C-N stretching, and various vibrations associated with the aromatic ring and the S-CH3 group. For example, in a study of a related molecule, 2-chloro-N-(diethylcarbamothioyl)benzamide, DFT calculations (B3LYP/6-31G(d)) successfully correlated calculated frequencies with experimental IR data, allowing for precise assignment of the fundamental vibrational modes. nih.gov Similar analysis for this compound would allow for a detailed understanding of its vibrational spectrum.

Table 3: Tentative Assignment of Key Vibrational Frequencies for a Benzamide Structure

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretch (Amide)3400 - 3100
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Methyl)3000 - 2850
C=O Stretch (Amide I)1700 - 1640
N-H Bend (Amide II)1650 - 1550
C=C Stretch (Aromatic)1600 - 1450
C-S Stretch750 - 600

Note: This table represents typical ranges and would be refined by specific DFT calculations for this compound.

Reaction Mechanism Elucidation using Quantum Chemical Methods

Beyond static molecular properties, quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating the TS structure is crucial for understanding the kinetics of a reaction. DFT calculations are widely used to optimize TS geometries and confirm their identity by performing a frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants and the transition state are known, the activation energy barrier (ΔE‡) for the reaction can be calculated. This energy barrier is directly related to the reaction rate; a higher barrier corresponds to a slower reaction. For instance, DFT studies on the decomposition of benzoylthioureas to form benzamides and thiobenzamides have shown that the formation of the benzamide product is the thermodynamically favored pathway. rsc.org Such studies involve locating the transition states for the migration of different chemical groups and comparing their relative energy barriers to predict the major product, demonstrating the power of computational methods in mechanistic analysis. rsc.org Similar approaches could be applied to study reactions involving this compound, such as its synthesis or subsequent transformations, to understand the reaction pathways and predict outcomes.

Kinetic Isotopic Effect Determinations for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the extent to which a specific bond is broken or formed in the rate-determining step (RDS) of a chemical reaction. wikipedia.orglibretexts.org It is quantified as the ratio of the reaction rate constant for a molecule with a lighter isotope (k_L) to that of its counterpart with a heavier isotope (k_H), for instance, k_H/k_D for a hydrogen/deuterium substitution. wikipedia.orgepfl.ch While specific experimental or computational KIE studies for reactions involving this compound were not prominently found in the surveyed literature, the principles of KIE provide a robust theoretical framework for how such investigations would be conducted.

Computational methods, often employing a combination of quantum mechanics and molecular mechanics (QM/MM), allow for the accurate prediction of KIEs. nih.gov These approaches model the potential energy surface of a reaction and can incorporate quantum effects like zero-point energy (ZPE) and tunneling, which are the origins of the KIE. nih.govaip.org The ZPE of a bond involving a heavier isotope is lower than that of a bond with a lighter isotope; consequently, more energy is required to break the bond with the heavier isotope, leading to a slower reaction rate if this bond is broken in the RDS. princeton.edu

Primary KIEs are observed when the isotopically substituted atom is directly involved in bond cleavage or formation in the RDS. libretexts.org For a reaction involving the cleavage of the amide N-H bond in this compound, a primary KIE would be expected. If the N-H bond is broken during the rate-determining step, a significant primary KIE (typically k_H/k_D > 2) would be observed. epfl.ch A value close to 1 would imply that the N-H bond is not significantly broken in the RDS. epfl.ch

Secondary KIEs arise when the isotopic substitution occurs at an atom not directly involved in bond breaking or formation. wikipedia.org These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization at a particular atom between the reactant and the transition state. wikipedia.org For example, an inverse KIE (k_H/k_D < 1) is often observed when the hybridization of a carbon atom changes from sp² to sp³, as this change typically involves a stiffening of bending vibrations in the transition state. acs.org

Computational determination of KIEs for a hypothetical reaction of this compound would involve the following steps:

Mapping the reaction pathway for both the light and heavy isotopologues.

Locating the transition state structures.

Calculating the vibrational frequencies for the reactant and transition state of each isotopologue.

Using this data to compute the ZPEs and subsequently the rate constants to determine the KIE.

Such theoretical studies are invaluable for distinguishing between proposed reaction mechanisms, such as concerted versus stepwise pathways, and for refining the understanding of transition state geometries. researchgate.net

Analysis of Intermolecular Interactions and Crystal Energies

The supramolecular architecture and stability of a crystalline solid like this compound are governed by the network of intermolecular interactions within its crystal lattice. Computational tools such as Hirshfeld surface analysis and energy framework calculations provide profound insights into the nature, strength, and topology of these interactions.

Hirshfeld surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions in molecular crystals. nih.govsemanticscholar.org The surface is generated by partitioning the crystal electron density into regions associated with each molecule. Several properties can be mapped onto this surface to highlight key features of the crystal packing.

A crucial mapped property is the normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum: red spots indicate shorter contacts with negative dnorm values (likely hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov

For a molecule like this compound, with its amide group (-CONH₂), phenyl ring, and methylsulfanyl group (-SCH₃), a variety of interactions are expected to stabilize the crystal structure. Based on analyses of similar benzamide and sulfur-containing compounds, the primary contributions to the Hirshfeld surface would likely arise from H···H, C···H/H···C, O···H/H···O, and S···H/H···S contacts. nih.govresearchgate.netresearchgate.net The amide group would be expected to form prominent N-H···O hydrogen bonds, which would appear as sharp, distinct spikes in the O···H region of the fingerprint plot.

The table below presents an illustrative breakdown of the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for a hypothetical crystal structure of this compound, based on data from analogous compounds. nih.govmdpi.com

Interaction TypePercentage Contribution (%)Description
H···H45.0Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces.
C···H / H···C25.5Indicates C-H···π interactions and general van der Waals contacts involving carbon and hydrogen.
O···H / H···O18.5Primarily represents the crucial N-H···O hydrogen bonds formed by the amide groups, key to the crystal's cohesion.
S···H / H···S6.0Highlights the involvement of the methylsulfanyl group in weaker intermolecular contacts.
Other (C···C, C···O, etc.)5.0Includes π-π stacking and other minor contacts.

While Hirshfeld analysis provides a qualitative and quantitative picture of intermolecular contacts, energy frameworks offer a method to visualize the quantitative energetic landscape of the crystal packing. crystalexplorer.netresearchgate.net This analysis, often performed with software like CrystalExplorer, involves calculating the pairwise interaction energies between a central molecule and its neighbors within a defined cluster. scribd.comnih.gov

The total interaction energy (Etot) is typically decomposed into four components: electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep). nih.govcrystalexplorer.net These energies are calculated using quantum mechanical monomer wavefunctions, often at a B3LYP/6-31G(d,p) level of theory, which provides a balance of accuracy and computational efficiency. nih.govnih.gov

The calculated energies are then visualized as a framework of cylinders connecting the centroids of interacting molecules. crystalexplorer.net The radius of each cylinder is proportional to the magnitude of the interaction energy, providing an intuitive and powerful representation of the supramolecular architecture. researchgate.net Frameworks can be generated for each energy component separately (e.g., red for electrostatic, green for dispersion) and for the total energy (blue). crystalexplorer.netiucr.org

For this compound, the energy framework analysis would likely reveal a packing structure dominated by two main forces:

Electrostatic Framework: This would be characterized by thick red cylinders connecting molecules via the strong N-H···O hydrogen bonds of the amide groups, likely forming the primary stabilizing topology, such as chains or sheets. researchgate.net

By comparing the topologies of the electrostatic and dispersion frameworks, one can determine the anisotropic nature of the crystal's stability and predict its potential mechanical properties. researchgate.net The summation of these pairwise interaction energies over the crystal lattice also allows for an accurate estimation of the total lattice energy, a fundamental measure of crystal stability. nih.govlibretexts.org

Biological Activity Modalities and Molecular Mechanisms of Action

Investigation of Antimicrobial Action Mechanisms

No specific studies detailing the mechanisms by which 2-Methylsulfanyl-benzamide may inhibit bacterial growth have been identified. Research on other benzamide (B126) derivatives has suggested potential mechanisms such as the inhibition of the bacterial cell division protein FtsZ nih.gov. However, no studies have confirmed this or any other specific pathway for this compound.

Similarly, there is a lack of specific research on the antifungal mechanisms of this compound. While some benzamide and benzimidazole derivatives have shown antifungal properties, with mechanisms sometimes linked to the disruption of ergosterol biosynthesis, no such data is available for the subject compound nih.govnih.gov.

Exploration of Anticancer Activity and Cellular Modulations

Studies on N-substituted benzamides have demonstrated the induction of apoptosis in cancer cells through pathways involving cytochrome c release and caspase activation nih.govnih.govresearchgate.net. However, no research has specifically investigated whether this compound induces apoptosis or the potential molecular mechanisms involved.

The ability of certain benzamide derivatives to arrest the cell cycle, often at the G2/M phase, has been documented nih.govnih.govresearchgate.net. This is a common mechanism for anticancer agents. However, cell cycle analysis and proliferation assays specific to this compound have not been reported in the available literature.

Enzyme and Receptor Interaction Studies

The interaction of various benzamide derivatives with a range of enzymes and receptors has been explored in the broader scientific literature. For instance, some benzamides have been investigated as inhibitors of human nucleoside-triphosphate diphosphatases (h-NTPDases) or as antagonists for histamine H3 receptors nih.govrsc.org. However, there are no specific studies that have determined the enzyme inhibition profile or receptor binding affinities of this compound.

Research into Anti-inflammatory and Analgesic Mechanisms

There is a lack of specific research into the potential anti-inflammatory and analgesic mechanisms of this compound. While the broader class of benzamides has been investigated for such properties, no studies have focused specifically on the 2-methylsulfanyl derivative.

General Modulation of Physiological and Cellular Processes

Information regarding the general modulation of physiological and cellular processes by this compound is not available in the current body of scientific research.

Structure Activity Relationship Sar and Rational Design of 2 Methylsulfanyl Benzamide Derivatives

Correlating Structural Modifications with Biological Activity Profiles

The biological profile of a 2-methylsulfanyl-benzamide derivative can be finely tuned by altering its chemical structure. The substituents on the amide, the aromatic ring, and the nature of the sulfur group all play critical roles in determining the compound's interaction with its biological target, thereby influencing its efficacy, specificity, and potency.

The substituent attached to the benzamide (B126) nitrogen (N-substituent) is a crucial determinant of a compound's biological activity. Modifications at this position can significantly impact target specificity and efficacy by altering the compound's size, shape, and hydrogen-bonding capabilities.

In studies of related benzamide derivatives, the nature of the N-substituent has been shown to be critical for activity. For instance, in a series of N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, the R group on the amide was found to be essential for antiproliferative activity. nih.gov The introduction of different aromatic and heterocyclic rings at this position can lead to interactions with specific amino acid residues in the target protein, thereby enhancing selectivity. Preliminary SAR studies on certain N-substituted benzamides revealed that the 2-substituent of a phenyl ring in the R group, along with the heteroatoms of the amide, are critical for activity, as they can chelate with metal ions (like zinc in HDACs) in the active site. nih.gov

The data below illustrates how varying the N-substituent on a generalized benzamide core can influence inhibitory activity against a cancer cell line.

CompoundN-Substituent (R Group)Relative Efficacy
1Unsubstituted PhenylModerate
22-AminophenylHigh
34-PyridylHigh
4BenzylLow

Generally, electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) decrease electron density and can be crucial for fitting into specific binding sites or for altering metabolic stability. nih.govmdpi.com For example, studies on benzamide-based antifungal agents showed that the introduction of electron-withdrawing groups like 3-CF₃ or halogens (3-Cl, 4-Cl) on an N-phenyl ring resulted in potent activity against certain fungi. mdpi.com However, in other contexts, such as antitumor agents, the presence of a chlorine or nitro-group on the benzamide ring was found to significantly decrease anti-proliferative activity. nih.gov This highlights that the effect of a substituent is highly dependent on the specific biological target.

The following table demonstrates the effect of aromatic ring substitution patterns on the fungicidal activity of a series of benzamide analogs.

CompoundSubstituent on N-Phenyl RingInhibitory Activity (%) vs. S. sclerotiorum
5a4-CH₃65.2
5b3-CF₃77.8
5c2-F70.4
5d3-Cl, 4-Cl86.1

The oxidation state of the sulfur atom at the 2-position is a key structural feature that can dramatically alter the physicochemical properties and biological activity of the molecule. The sulfur can exist in three primary oxidation states: sulfanyl (B85325) (a thioether, -S-), sulfinyl (a sulfoxide (B87167), -S(O)-), and sulfonyl (a sulfone, -SO₂-).

Transitioning from a sulfanyl to a sulfinyl and then to a sulfonyl group progressively increases the polarity and hydrogen-bonding capacity of the molecule. The sulfoxide and sulfone moieties can act as hydrogen bond acceptors, which may introduce new, favorable interactions with a biological target. nih.gov Sulfoxides are known to be versatile synthetic intermediates used in the preparation of various therapeutic agents. nih.gov Sulfonamides (containing the sulfonyl group) are a well-established class of drugs with a wide range of biological activities, including antibacterial and anticancer effects. researchgate.netresearchgate.net The tosylate group, which contains a sulfonyl moiety, is associated with significant biological activity. cyberleninka.ru The choice of oxidation state is therefore a critical design element for modulating solubility, cell permeability, and target engagement.

Oxidation StateGroupKey PropertiesPotential Impact on Activity
Sulfanyl-S-CH₃Lipophilic, neutralEnhances membrane permeability; participates in hydrophobic interactions.
Sulfinyl-S(O)-CH₃Polar, hydrogen bond acceptor, chiral centerIncreases solubility; can form specific hydrogen bonds with target residues.
Sulfonyl-SO₂-CH₃Highly polar, strong hydrogen bond acceptorSignificantly increases polarity; forms strong hydrogen bonds, mimicking phosphate (B84403) groups.

Computational Approaches in SAR Derivation and Prediction (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for understanding the SAR of this compound derivatives and for predicting the activity of novel compounds. nih.govarchivepp.com QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as topology, electronic distribution, and steric effects. These descriptors are then used to build a statistical model that can predict the activity of new, unsynthesized molecules. nih.gov For substituted benzamides, important descriptors often include topological indices (which describe molecular connectivity) and Kier's shape indices (which relate to molecular shape). nih.gov 3D-QSAR models can further explore molecular properties that have the highest influence on biological activity. nih.govtandfonline.com These models help researchers prioritize which derivatives to synthesize, saving time and resources in the drug discovery process.

Strategies for Scaffold Modification and Bioisosteric Replacements

When lead optimization stalls or to explore new chemical space, medicinal chemists employ strategies like scaffold modification and bioisosteric replacement. nih.govresearchgate.net Scaffold hopping involves replacing the central this compound core with a structurally different scaffold that maintains a similar 3D arrangement of key binding groups. nih.gov

Bioisosteric replacement is a more subtle modification, involving the substitution of one functional group with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.netnih.gov This strategy is frequently used to improve a molecule's pharmacokinetic properties, reduce toxicity, or circumvent patents. For the this compound scaffold, a key target for bioisosteric replacement is the amide bond itself. The amide group is crucial for activity in many benzamides but can be susceptible to metabolic cleavage. nih.gov

Potential bioisosteres for the amide group include:

Thioamide: Increases lipophilicity and can alter hydrogen bonding.

Urea/Thiourea: Changes hydrogen bond donor/acceptor patterns.

Triazole/Oxadiazole: Aromatic, stable heterocyclic rings that can mimic the planarity and vector properties of the amide bond. nih.govmdpi.com

Sulfonamide: Introduces a tetrahedral geometry and strong hydrogen-bonding capabilities.

One study on ortho-substituted benzamides explored replacing the amide moiety with esters, thioamides, selenoamides, and triazoles, which allowed for a detailed SAR analysis highlighting the essential features of the amide group for nematicidal activity. nih.gov

Design Principles for Enhancing Selectivity and Overcoming Resistance Mechanisms

A major goal in drug design is to create compounds that are highly selective for their intended target, thereby minimizing off-target effects. For the this compound scaffold, selectivity can be engineered by exploiting structural differences between related target proteins. For instance, in designing selective HDAC inhibitors, bulky aromatic groups can be incorporated to target a specific "foot-pocket" present only in certain HDAC isoforms (e.g., HDAC1-3). nih.govnih.gov This rational design approach, guided by structural biology and molecular modeling, can lead to highly selective inhibitors. nih.gov

Drug resistance is another significant challenge that can render therapies ineffective. Bacteria and cancer cells can develop resistance through various mechanisms, including target site modification, enzymatic inactivation of the drug, or active removal of the drug via efflux pumps. nih.govekb.egexplorationpub.com Rational design of new this compound derivatives can help overcome these issues.

Target Modification: If resistance arises from a mutation in the target's binding site, new analogs can be designed to bind to a different region of the target or to accommodate the mutation.

Efflux Pump Evasion: The physicochemical properties of a compound can be modified (e.g., by altering lipophilicity or charge) to prevent it from being recognized and expelled by efflux pumps.

Combination Therapy: Designing derivatives that inhibit a different, essential pathway in the resistant organism can be a powerful strategy when used in combination with other agents. ftloscience.com

By understanding the molecular basis of resistance, medicinal chemists can proactively design next-generation this compound derivatives that retain efficacy against resistant strains.

Advanced Analytical Characterization Techniques in 2 Methylsulfanyl Benzamide Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized compounds like 2-Methylsulfanyl-benzamide and for identifying its potential metabolites. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This level of precision allows for the determination of the elemental composition of the parent molecule and its fragments, providing strong evidence for its chemical structure.

For the structural confirmation of this compound (C₈H₉NOS), HRMS would be expected to yield a molecular ion peak corresponding to its calculated monoisotopic mass. Collision-induced dissociation (CID) or other tandem MS (MS/MS) techniques are then employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint of the molecule. For amides like benzamide (B126), a characteristic fragmentation involves the loss of the amide group (NH₂), resulting in a stable benzoyl cation. researchgate.net In the case of this compound, fragmentation would likely involve cleavage of the amide bond and potentially the methylsulfanyl group, providing key structural information.

In the context of drug metabolism studies, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful platform for identifying metabolites in complex biological matrices. nih.gov After in-vitro or in-vivo incubation, samples can be analyzed to detect potential biotransformations of this compound. Common metabolic pathways for a compound with its structure could include oxidation of the sulfur atom (to sulfoxide (B87167) and sulfone), hydroxylation of the aromatic ring, or N-dealkylation. The high mass accuracy of HRMS allows for the confident identification of these modifications based on the mass shift from the parent compound.

Table 1: Illustrative HRMS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Fragment Structure Mass Accuracy (ppm)
168.0478 [M+H]⁺151.0201[M+H-NH₃]⁺1.2
168.0478 [M+H]⁺121.0260[M+H-SCH₃]⁺-0.9
168.0478 [M+H]⁺105.0335[C₇H₅O]⁺0.7
168.0478 [M+H]⁺77.0386[C₆H₅]⁺-1.5

Note: This data is illustrative and represents a plausible fragmentation pattern based on the structure of this compound and general fragmentation rules for related compounds.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are the cornerstone of purity assessment and reaction monitoring in chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to separate this compound from starting materials, by-products, and degradation products.

For purity assessment of this compound, a reversed-phase HPLC method would be a common choice. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the benzamide chromophore exhibits strong absorbance. A high-purity sample of this compound would show a single major peak, and the area percentage of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Table 2: Representative HPLC Method for Purity Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~12.5 min

HPLC is also invaluable for reaction monitoring. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product, this compound. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used, particularly if the compound and its potential impurities are thermally stable and volatile. For a compound like this compound, a derivatization step might be necessary to improve its volatility and chromatographic behavior. A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. nih.gov

Capillary Electrophoresis for Compound Characterization and Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. For the characterization of this compound, CE can be a powerful tool for purity analysis and the separation of closely related impurities.

In its simplest form, Capillary Zone Electrophoresis (CZE), a background electrolyte (BGE) is used to fill a narrow-bore capillary. usp.org The sample is injected as a small plug, and a high voltage is applied across the capillary. While this compound is a neutral molecule at most pH values, its separation from charged impurities can be readily achieved. To separate it from other neutral impurities, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients.

The presence of the sulfur atom in this compound makes it a candidate for specialized CE separation strategies that have been developed for sulfur-containing aromatic compounds. nih.govwku.edu

Table 3: Hypothetical CE Method for Purity Profiling of this compound

Parameter Condition
Capillary Fused Silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Sodium Borate, 50 mM Sodium Dodecyl Sulfate, pH 9.2
Voltage 20 kV
Temperature 25 °C
Detection UV at 214 nm
Migration Time (Compound) ~6.8 min
Migration Time (Impurity 1) ~6.5 min
Migration Time (Impurity 2) ~7.2 min

This table illustrates a potential MEKC method for separating this compound from hypothetical impurities.

Microcalorimetry for Ligand-Target Binding Thermodynamics

Microcalorimetry, particularly Isothermal Titration Calorimetry (ITC), is a powerful technique for studying the thermodynamics of binding interactions between a small molecule, such as this compound, and a macromolecular target, such as a protein or nucleic acid. nih.gov ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution of the target macromolecule in the sample cell of the calorimeter. Each injection of the ligand results in a heat change until the macromolecule becomes saturated. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule.

Fitting this data to a binding model yields the key thermodynamic parameters: the binding affinity (Ka) or its reciprocal, the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

This information is crucial in drug discovery and development, as it provides insights into the forces driving the binding interaction. For example, a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions, while a positive entropy change can indicate the release of water molecules from the binding interface (the hydrophobic effect). nih.gov The study of benzamidine (B55565) derivatives binding to trypsin provides a relevant example of how ITC can be used to thermodynamically characterize inhibitor-enzyme interactions. nih.gov

Table 4: Representative Thermodynamic Data from an ITC Experiment of this compound with a Hypothetical Protein Target

Parameter Value
Stoichiometry (n) 1.05
Dissociation Constant (Kd) 2.5 µM
Binding Enthalpy (ΔH) -8.2 kcal/mol
Binding Entropy (ΔS) 5.4 cal/mol·K
Gibbs Free Energy (ΔG) -9.8 kcal/mol

Note: This data is illustrative of a typical ITC result for a small molecule inhibitor binding to a protein target.

Emerging Research Frontiers and Future Perspectives for 2 Methylsulfanyl Benzamide

Development of Novel Synthetic Methodologies for Complex Derivatives

The creation of novel 2-methylsulfanyl-benzamide derivatives with enhanced complexity and tailored properties hinges on the adoption of modern, efficient, and selective synthetic strategies. Future research is moving beyond traditional methods to embrace powerful catalytic systems that allow for precise molecular editing.

Transition Metal-Catalyzed C–H Activation: A significant frontier is the direct functionalization of the benzamide (B126) aromatic ring via transition metal-catalyzed C–H activation. This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route to complex analogs. cdnsciencepub.comsemanticscholar.org Catalysts based on palladium, rhodium, and cobalt have been shown to effectively direct the ortho-alkylation, -acetoxylation, and annulation of benzamides, using the amide oxygen as a directing group. researchgate.netnih.govresearchgate.net Applying these methods to the this compound core could allow for the direct introduction of new substituents at the C3 to C6 positions, creating a library of derivatives with diverse steric and electronic properties.

Visible-Light Photoredox Catalysis: The thioether moiety is a key site for synthetic modification, and visible-light photoredox catalysis offers exceptionally mild and green conditions for this purpose. This technology uses light to generate reactive radical intermediates that can participate in a variety of bond-forming reactions. nih.gov For this compound, this could involve:

Thioetherification: Novel photoredox/nickel dual-catalytic systems can form aryl thioethers from aryl bromides and thiols under mild, base-free conditions, suggesting pathways to introduce more complex aryl groups onto the sulfur atom. nih.govmdpi.com

α-Functionalization: Photoredox methods have been developed for the α-heteroarylation of thioethers, enabling the direct connection of heterocyclic structures to the carbon of the methylsulfanyl group.

Thiol-Free Synthesis: Innovative organocatalytic photochemical methods can construct aryl alkyl thioethers from aryl chlorides and alcohols, using a simple sulfur source like tetramethylthiourea, thereby avoiding the use of odorous thiols. cdnsciencepub.com

Continuous-Flow Synthesis: Process innovation through continuous-flow chemistry presents another major frontier. bohrium.com Synthesizing amides and their derivatives in flow reactors can offer significant advantages over batch processing, including enhanced safety, better temperature control, higher yields, and easier scalability. nih.govorganic-chemistry.org A direct, flow-based synthesis of amides using carbon disulfide as a simple coupling agent has been reported, highlighting a move towards more sustainable and efficient manufacturing processes applicable to this compound derivatives. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Derivative Synthesis
MethodologyTarget MoietyKey AdvantagesPotential Application for this compoundCatalyst/Reagent Examples
C–H ActivationBenzamide Ring (C-H bonds)High atom economy, avoids pre-functionalization, high regioselectivity. researchgate.netIntroduction of alkyl, aryl, or functional groups at positions 3-6.[Cp*RhCl2]2, Pd(OAc)2, Co(acac)2 researchgate.netnih.govresearchgate.net
Photoredox CatalysisMethylsulfanyl Group (C-S bond)Mild reaction conditions (room temp, visible light), high functional group tolerance, novel reactivity. mdpi.comModification of the methyl group, formation of complex thioethers.Ir(III) or Ru(II) photocatalysts, Nickel co-catalysts. mdpi.com
Flow ChemistryAmide Bond & Overall ProcessImproved safety and scalability, precise reaction control, potential for automation. bohrium.comnih.govEfficient and scalable production of the core structure and its derivatives.Heterogeneous catalysts (e.g., alumina), packed-bed reactors. nih.gov

Exploration of Untapped Biological Targets and Disease Areas

While this compound itself has no widely reported biological targets, the broader benzamide class of compounds exhibits an extensive range of pharmacological activities, suggesting numerous untapped avenues for investigation. Future research will likely focus on screening derivatives of this compound against biological targets known to interact with the benzamide scaffold.

Antimicrobial Targets: The bacterial cell division protein FtsZ has emerged as a key target for novel benzamide-based antimicrobials. nih.govmdpi.com Certain benzamide derivatives have shown inhibitory activity against FtsZ from both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov This presents a clear opportunity to explore this compound derivatives as potential FtsZ inhibitors, addressing the urgent need for new classes of antibiotics.

Anticancer Pathways: The benzamide core is a privileged scaffold in oncology. Derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a critical component of the Hedgehog signaling pathway implicated in various cancers. nih.gov One such derivative proved effective against a medulloblastoma cell line resistant to other SMO inhibitors. nih.gov Other research has focused on designing benzamide derivatives as inhibitors of histone deacetylases (HDACs). acs.org Screening a this compound library against these and other cancer-related targets could uncover new therapeutic leads.

Neurological and Metabolic Targets: Benzamide derivatives are well-established as antipsychotics (e.g., Sulpiride, Amisulpride) and prokinetic agents. researchgate.net More recent research has identified benzamides as potent, G protein-biased agonists for the orphan G protein-coupled receptor 52 (GPR52), a promising target for neuropsychiatric disorders. researchgate.netchemrxiv.orgchemrxiv.org Additionally, compounds incorporating benzamide and sulfonamide moieties have shown potent, nanomolar-level inhibition of carbonic anhydrase and acetylcholinesterase, enzymes relevant to metabolic and neurodegenerative diseases, respectively. nih.gov

Agrochemical Applications: Beyond medicine, benzamide derivatives have found applications in agriculture. Compounds containing benzamide and 1,2,4-oxadiazole (B8745197) components have demonstrated significant fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Botrytis cinereal, as well as larvicidal activity against mosquitos. nih.govmdpi.com The this compound structure could serve as a novel backbone for developing new, effective pesticides.

Table 2: Potential Biological Targets and Disease Areas for this compound Derivatives
Target Class / Disease AreaSpecific Target ExampleRationale Based on Benzamide LiteraturePotential Application
AntimicrobialFtsZ Protein nih.govmdpi.comKnown benzamide inhibitors of bacterial cell division.Novel antibiotics for Gram-positive and Gram-negative bacteria.
AnticancerSmoothened (SMO) Receptor nih.govDerivatives act as potent antagonists of the Hedgehog pathway.Therapeutics for medulloblastoma and other Hh-driven cancers.
NeuroscienceGPR52 researchgate.netchemrxiv.orgNovel benzamides identified as potent, biased agonists.Treatment of neuropsychiatric disorders like schizophrenia.
Enzyme InhibitionCarbonic Anhydrase, Acetylcholinesterase nih.govHybrid benzamide-sulfonamides show potent inhibition.Therapeutics for metabolic or neurodegenerative diseases (e.g., Alzheimer's).
AgrochemicalFungal/Insect-specific proteinsBenzamide derivatives show potent fungicidal and larvicidal activity. nih.govmdpi.comDevelopment of new pesticides for crop protection.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of this compound derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions, dramatically accelerating the design-make-test-analyze cycle.

Generative AI for De Novo Design: Deep learning models, such as recurrent neural networks (RNNs) and generative autoencoders, can learn the underlying rules of chemical structures from large databases. acs.org These models can then be used to generate vast libraries of novel, virtual molecules centered around the this compound scaffold, tailored to have desirable drug-like properties. cdnsciencepub.com This de novo design approach can explore chemical space far beyond human intuition, proposing innovative derivatives for synthesis.

Predictive Modeling for Virtual Screening: ML algorithms are highly effective at building predictive models for various biological and chemical properties.

Quantitative Structure-Activity Relationship (QSAR): By training on a dataset of known active and inactive compounds, ML models (e.g., Random Forest, Support Vector Machines) can learn to predict the biological activity of new, untested derivatives against a specific target. nih.gov This allows for the rapid virtual screening of thousands of generated compounds to prioritize the most promising candidates for synthesis.

ADME/T Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADME/T). ML models can be trained to predict properties like metabolic stability, solubility, and potential toxicity early in the design phase, allowing researchers to filter out compounds likely to fail later on. acs.org

AI-Powered Synthesis Planning: AI is also being applied to solve complex synthesis challenges. Retrosynthesis platforms use sophisticated algorithms to devise viable synthetic routes for complex target molecules. semanticscholar.org For novel this compound derivatives designed by generative models, these tools can propose step-by-step reaction pathways, identify commercially available starting materials, and even flag potentially low-yield or problematic steps, bridging the gap between virtual design and physical synthesis. semanticscholar.org

Advanced Mechanistic Elucidation of Biological and Chemical Reactivities

A fundamental understanding of how this compound and its derivatives behave at a molecular level is crucial for rational design and optimization. Future research will employ advanced analytical and computational techniques to elucidate both their chemical reactivity and the mechanisms underlying their biological effects.

Elucidation of Chemical Reactivity: The benzamide and methylsulfanyl groups both possess distinct chemical reactivities that warrant deeper investigation.

Amide Hydrolysis: The stability of the amide bond is critical to a compound's profile. Detailed mechanistic studies on benzamide hydrolysis in acidic media have revealed a complex picture, with the mechanism shifting depending on the acid concentration. researchgate.netcdnsciencepub.com In dilute acid, the reaction proceeds via an O-protonated intermediate attacked by multiple water molecules. cdnsciencepub.com In highly concentrated acid, a different mechanism involving a second proton transfer to form a reactive acylium ion takes over. cdnsciencepub.comresearchgate.net Understanding these pathways is essential for predicting the stability of derivatives in different physiological or environmental conditions.

Thioether Reactivity: The sulfur atom of the methylsulfanyl group is susceptible to oxidation, readily forming the corresponding sulfoxide (B87167) and sulfone. The sulfoxide of this compound, 2-(methylsulfinyl)benzamide, has been synthesized and characterized, revealing its ability to form extensive hydrogen-bonding networks. nih.gov Furthermore, studies on other aryl sulfides show that the C–S bond can undergo cleavage upon formation of a radical cation, a reaction that could be relevant to its metabolism or photochemical degradation. acs.org A thorough mechanistic investigation of these oxidative and cleavage pathways is a key area for future work.

Mechanistic Understanding of Biological Action: Should derivatives of this compound show promise against targets like FtsZ or SMO, elucidating the precise mechanism of action will be paramount. This involves:

Structural Biology: Obtaining co-crystal structures of active compounds bound to their protein targets via X-ray crystallography would reveal the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding affinity and selectivity.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding poses of new derivatives within a target's active site and analyze the stability of the protein-ligand complex over time.

Biophysical and Cellular Assays: Techniques like surface plasmon resonance (SPR) can quantify binding kinetics (on- and off-rates), while cell-based reporter assays can confirm that target binding translates into the desired functional effect (e.g., inhibition of a signaling pathway).

By pursuing these interconnected frontiers, the scientific community can systematically explore the chemical space around this compound, transforming a simple chemical entity into a source of potentially valuable and highly optimized molecules for a range of applications.

Q & A

Q. What are the optimal synthetic routes for 2-Methylsulfanyl-benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves the reaction of 2-methylsulfanylbenzoyl chloride with ammonia or ammonium hydroxide. Key considerations include:
  • Precursor Preparation : 2-Methylsulfanylbenzoyl chloride can be synthesized via thioetherification of benzoyl chloride derivatives using methylthiol reagents under anhydrous conditions .
  • Amidation : Reacting the acyl chloride with aqueous ammonia at 0–5°C to minimize hydrolysis, yielding 70–85% purity. Purification via silica gel chromatography (ethyl acetate/hexane) improves purity to >95% .
  • Oxidation Control : Use of mild oxidizing agents (e.g., H₂O₂ in acetic acid) prevents over-oxidation to sulfone derivatives.

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)
Direct AmidationNH₃, 0–5°C, CH₂Cl₂7892
Catalyzed OxidationTEMPO/NaOCl, CH₂Cl₂, 273 K8798

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond angles (e.g., C–S–C ~105°) and dihedral angles between the benzamide and methylsulfanyl groups (25.6°), critical for understanding steric effects .
  • NMR Spectroscopy : ¹H NMR (CD₃OD) reveals aromatic proton shifts (δ 7.6–8.2 ppm) and methylsulfanyl resonance (δ 2.89 ppm). ¹³C NMR confirms carbonyl (δ 168.9 ppm) and sulfur-linked carbons (δ 43.7 ppm) .
  • FT-IR Spectroscopy : Amide N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) validate functional group integrity.

Advanced Research Questions

Q. What strategies are effective in addressing low solubility of this compound in aqueous systems during biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins.
  • Micellar Encapsulation : Sodium dodecyl sulfate (SDS) or Tween-80 improves solubility up to 1.2 mM, as shown in enzyme inhibition studies .
  • Structural Modification : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) at the benzene ring’s para-position increases aqueous solubility by 3–5 fold .

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict electrophilic/nucleophilic sites. The methylsulfanyl group’s electron-donating effect stabilizes charge-transfer interactions .
  • Molecular Docking (AutoDock/Vina) : Simulates binding to enzymes (e.g., cyclooxygenase-2) with binding energies ≤ −7.2 kcal/mol, correlating with experimental IC₅₀ values (~12 µM) .
  • MD Simulations : Reveal stable hydrogen bonds between the amide group and protein residues (e.g., Arg120 in COX-2) over 100 ns trajectories .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., celecoxib for COX-2 inhibition) to normalize inter-lab variability.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies in IC₅₀ values .
  • Dose-Response Curves : Re-evaluate activity across a wider concentration range (0.1–100 µM) to account for non-linear effects.

Data Contradiction Analysis

  • Example : Conflicting reports on sulfoxide derivative yields (80–95%) may arise from oxidation conditions. TEMPO/NaOCl systems () achieve 87% yield at 273 K, while H₂O₂/Fe³⁺ catalysis at RT yields 72% due to side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.